4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Overview
Description
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of an ethyl group at the 4-position and a nitrophenyl group at the 1-position of the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form 4-nitrophenyl azide.
Preparation of Alkyne: The alkyne precursor, 4-ethyl-1-alkyne, can be synthesized through various methods, including the alkylation of terminal alkynes.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-ethyl-1-(4-aminophenyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: 4-carboxy-1-(4-nitrophenyl)-1H-1,2,3-triazole.
Scientific Research Applications
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1-(4-aminophenyl)-1H-1,2,3-triazole: Similar structure but with an amino group instead of a nitro group.
4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.
1-(4-nitrophenyl)-1H-1,2,3-triazole: Lacks the ethyl group.
Uniqueness
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the presence of both the ethyl and nitrophenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-1-(4-nitrophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJULHTFQSZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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